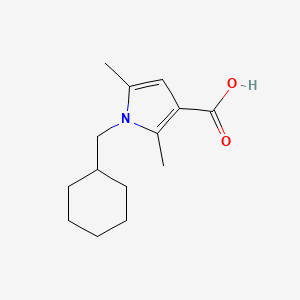
2-Pyridazin-3-yloxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridazin-3-yloxypropanoic acid is a chemical compound that belongs to the class of organic compounds known as pyridazines. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a pyridazine ring attached to a propanoic acid moiety via an oxygen atom at the 3-position of the pyridazine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyridazine derivatives and propanoic acid derivatives.
Reaction Conditions: The reaction involves the formation of an ether linkage between the pyridazine and propanoic acid. This can be achieved through nucleophilic substitution reactions under acidic or basic conditions.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions to achieve high yields and purity.
Types of Reactions:
Oxidation: Oxidation reactions can be performed to introduce functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to reduce nitro groups or other oxidized functional groups.
Substitution: Nucleophilic substitution reactions are commonly used to introduce various substituents onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids, aldehydes, and ketones.
Reduction Products: Amines, alcohols, and other reduced derivatives.
Substitution Products: Substituted pyridazines with different functional groups.
Scientific Research Applications
2-Pyridazin-3-yloxypropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
2-Pyridazin-3-yloxypropanoic acid is similar to other pyridazine derivatives, such as 3-Pyridazin-2-yloxypropanoic acid and 4-Pyridazin-3-yloxypropanoic acid. These compounds differ in the position of the oxygen atom and the substituents on the pyridazine ring, which can lead to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
3-Pyridazin-2-yloxypropanoic acid
4-Pyridazin-3-yloxypropanoic acid
2-Pyridazin-4-yloxypropanoic acid
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-pyridazin-3-yloxypropanoic acid |
InChI |
InChI=1S/C7H8N2O3/c1-5(7(10)11)12-6-3-2-4-8-9-6/h2-5H,1H3,(H,10,11) |
InChI Key |
OAKRLCCDYPOBPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=NN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



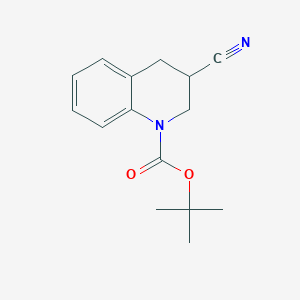
![[5-Bromo-2-(2-methylpropoxy)phenyl]methanol](/img/structure/B15355959.png)
![2-methyl-N-[5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]propane-2-sulfinamide](/img/structure/B15355966.png)
![Tert-butyl 4-[(2-methyl-3-piperidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B15355967.png)
![N-hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide](/img/structure/B15355970.png)
![1-(Benzenesulfonyl)-3-(5-nitrothiophen-2-yl)pyrrolo[2,3-b]pyridine](/img/structure/B15355976.png)
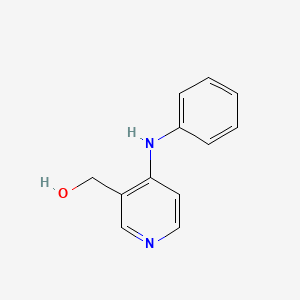
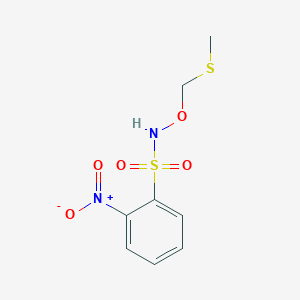
![6-(2H-triazol-4-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15355993.png)
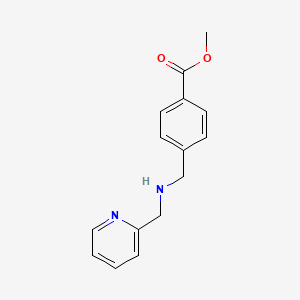
![4-[(4-Nitrophenyl)Amino]Benzoic Acid](/img/structure/B15356004.png)

